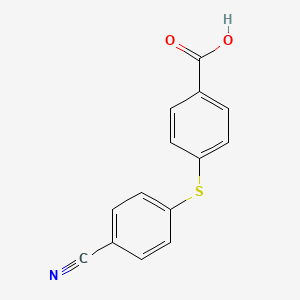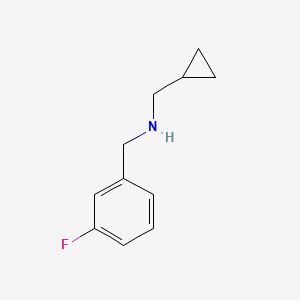![molecular formula C11H12F3N B3074192 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019484-11-7](/img/structure/B3074192.png)
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Descripción general
Descripción
“(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” is an organic compound that is being researched for its potential applications in various fields1. It has a molecular formula of C11H13ClF3N and a molecular weight of 251.67 g/mol1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that imidazole, a similar compound, was first synthesized by glyoxal and ammonia2. More research is needed to determine the exact synthesis process of “(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, it has a molecular formula of C11H13ClF3N1, indicating that it contains 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. More research is needed to understand the chemical reactions of “(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results. However, it has a molecular formula of C11H13ClF3N and a molecular weight of 251.67 g/mol1.Aplicaciones Científicas De Investigación
Metal Ion Affinities and Fluorescence Properties
Tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which include compounds structurally similar to (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, show potential in creating hydrophobic cavities that can accommodate small molecules. These derivatives have been studied for their enhanced solubility in both organic and aqueous solvents, and their binding properties with metal ions like Zn(2+) and Cu(2+) have been explored. Notably, their fluorescence properties have been investigated, revealing significant shifts and enhancements in fluorescence emission when interacting with metal ions, which might indicate charge-transfer character in the excited state and potential applications in sensing technologies (Liang et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
Compounds like tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine, which bear resemblance to the chemical structure of interest, have been used in the development of phosphorescent OLEDs. These molecules, characterized by both hole-transporting and electron-transporting properties, demonstrate excellent thermal stability and high glass-transition temperatures. Their solution-processability and the improved performance of OLED devices using these materials highlight their significance in advancing OLED technology (Ge et al., 2008).
Antimicrobial and Antifungal Activities
Derivatives of chalcone, which include structures similar to (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as novel classes of antimicrobial agents. Such research underscores the role of these compounds in the development of new treatments against infectious diseases (Patel & Patel, 2017).
Copper(II) Complexes and Reactivity
Studies have been conducted on copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands, which are structurally related to the compound . These studies provide insights into the effects of aromatic substituents on the coordination chemistry of these ligand systems. Understanding the structure and reactivity of such copper(II) complexes is crucial for applications in areas like catalysis and material science (Kunishita et al., 2008).
Safety And Hazards
The safety and hazards of this compound are not detailed in the search results. However, it is always important to handle chemicals with care and follow safety guidelines.
Direcciones Futuras
The future directions of research on this compound are not explicitly mentioned in the search results. However, it is being researched for its potential applications in various fields1, indicating that there is ongoing interest in understanding its properties and potential uses.
Please note that this information is based on the available search results and may not be comprehensive. More research is needed to fully understand the properties and potential applications of “(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”.
Propiedades
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14/h2-5,7,15H,1,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIKPHVCAARSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)
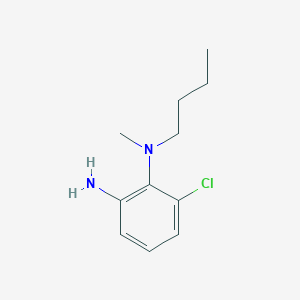
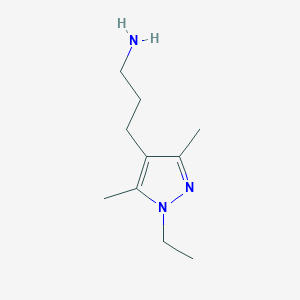
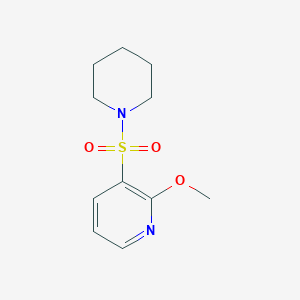
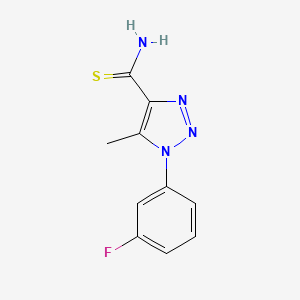
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)
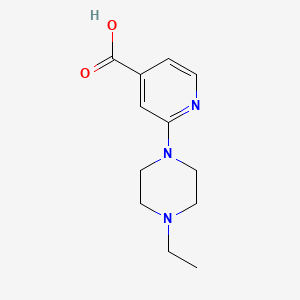
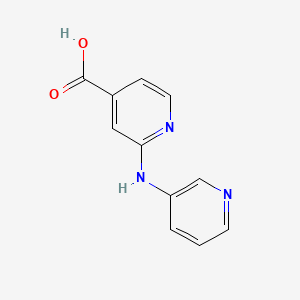
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
